[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone
Description
1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Properties
Molecular Formula |
C19H19ClN6O |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H19ClN6O/c1-14-18(22-23-26(14)16-6-4-5-15(20)13-16)19(27)25-11-9-24(10-12-25)17-7-2-3-8-21-17/h2-8,13H,9-12H2,1H3 |
InChI Key |
FIWQQNKIIRJOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(pyridin-2-yl)piperazine typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using chlorobenzene derivatives.
Attachment of the Piperazine Moiety: The piperazine ring is incorporated through a nucleophilic substitution reaction with a suitable leaving group.
Final Coupling: The final step involves coupling the triazole and piperazine moieties under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(pyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and antiviral agent due to its triazole moiety, which is known for its biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(pyridin-2-yl)piperazine can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Trazodone: An antidepressant with a triazole moiety, used to treat depression and anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
